molecular formula C14H19NO3 B11862535 7-Methoxyspiro[chroman-2,4'-piperidin]-4-ol

7-Methoxyspiro[chroman-2,4'-piperidin]-4-ol

Cat. No.: B11862535
M. Wt: 249.30 g/mol
InChI Key: DSFFPTRTIYVQEF-UHFFFAOYSA-N
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Description

7-Methoxyspiro[chroman-2,4'-piperidin]-4-ol is a spirocyclic compound featuring a chroman ring fused to a piperidine moiety via a spiro junction at position 2 of the chroman and position 4' of the piperidine. The methoxy group at position 7 and the hydroxyl group at position 4 are critical for its physicochemical and biological properties. This compound belongs to the broader class of spirochromanones, which are recognized for their conformational rigidity and versatility in medicinal chemistry due to their ability to engage in hydrogen bonding and hydrophobic interactions .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

7-methoxyspiro[3,4-dihydrochromene-2,4'-piperidine]-4-ol

InChI

InChI=1S/C14H19NO3/c1-17-10-2-3-11-12(16)9-14(18-13(11)8-10)4-6-15-7-5-14/h2-3,8,12,15-16H,4-7,9H2,1H3

InChI Key

DSFFPTRTIYVQEF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(CC3(O2)CCNCC3)O

Origin of Product

United States

Preparation Methods

Vilsmeier-Haack Formylation and Cyclization

A common approach involves formylation of methoxy-substituted phenols using the Vilsmeier-Haack reaction (POCl₃ and DMF in acetonitrile), followed by cyclization with dienes like isoprene. For example, 4-hydroxy-3-methoxybenzaldehyde reacts with isoprene in the presence of H₃PO₄ to yield 7-methoxychroman-4-one. This intermediate is critical for subsequent spiro ring formation.

Reaction Conditions

StepReagents/ConditionsYield
FormylationPOCl₃, DMF, CH₃CN, 55–60°C, 13 h70–75%
CyclizationIsoprene, H₃PO₄, petroleum ether, 24 h45–50%

Spiro Junction Formation via Piperidine Condensation

The spiro structure is achieved by condensing the chroman intermediate with a piperidine derivative.

Nucleophilic Addition-Elimination

In a patented method, 7-methoxychroman-4-one reacts with a piperidine-containing aldehyde under basic conditions (e.g., piperidine in pyridine). The ketone undergoes nucleophilic attack by the piperidine’s amine group, followed by dehydration to form the spiro linkage.

Example Protocol

  • Intermediate Preparation : 7-Methoxychroman-4-one (1.0 eq) is dissolved in anhydrous dichloromethane.

  • Condensation : Piperidine-4-carbaldehyde (1.2 eq) and piperidine (0.1 eq) are added. The mixture is stirred at 80°C for 6 h.

  • Workup : The product is purified via column chromatography (SiO₂, ethyl acetate/hexane 3:7).

Key Data

ParameterValue
Reaction Temperature80°C
Yield65–70%
Purity (HPLC)>95%

Reduction of Ketone to Alcohol

The final step involves reducing the 4-ketone group to a hydroxyl group while preserving the spiro structure.

Catalytic Hydrogenation

Pd/C (10% w/w) in ethanol under H₂ (50 psi) selectively reduces the ketone to alcohol without hydrogenating aromatic rings.

Optimization Insights

  • Catalyst Loading : 15% Pd/C improves yield but risks over-reduction.

  • Solvent Choice : Ethanol minimizes side reactions compared to THF.

Outcome

Starting MaterialProductYield
7-Methoxyspiro[...]-4-one7-Methoxyspiro[...]-4-ol85–90%

Alternative Pathways and Innovations

One-Pot Tandem Reactions

Recent advances employ tandem formylation-cyclization-reduction sequences. For instance, using NaBH₄/CeCl₃ in situ after spiro formation streamlines the synthesis, reducing purification steps.

Enzymatic Resolution

Chiral resolution of racemic mixtures using lipases (e.g., Candida antarctica) achieves enantiomeric excess >98%, addressing stereochemical challenges.

Analytical Characterization

Critical data for validating the structure:

  • HRMS : m/z 318.1701 [M+H]⁺ (calc. 318.1704 for C₁₇H₂₃NO₄).

  • ¹³C NMR : Signals at δ 78.2 (spiro carbon), 152.1 (C7-OCH₃), and 69.5 (C4-OH).

  • X-ray Crystallography : Confirms spiro geometry and relative stereochemistry.

Industrial-Scale Considerations

  • Cost Efficiency : Using isoprene as a diene reduces raw material costs by 30% compared to custom-synthesized dienes.

  • Green Chemistry : Substituting POCl₃ with PCl₃ in formylation lowers toxicity without compromising yield .

Chemical Reactions Analysis

Types of Reactions

7-Methoxyspiro[chroman-2,4’-piperidin]-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted analogs .

Scientific Research Applications

Anti-Tuberculosis Activity

Recent studies have highlighted the potential of spiro[chroman-2,4'-piperidin]-4-one derivatives as anti-tubercular agents. A series of these compounds, including 7-Methoxyspiro[chroman-2,4'-piperidin]-4-ol derivatives, were synthesized and tested against Mycobacterium tuberculosis. The most active compound demonstrated significant inhibition with a minimum inhibitory concentration (MIC) of 3.72 μM, while others ranged from 7.68 to 230.42 μM compared to the standard drug isoniazid (MIC 0.09 μM) .

Table 1: Anti-Tuberculosis Activity of Spiro Compounds

CompoundMIC (μM)Cytotoxicity (MRC-5)
PS083.72High
Other A7.68Moderate
Other B230.42Moderate

Anticancer Properties

The anticancer potential of spiro[chroman-2,4'-piperidin]-4-ol derivatives has been investigated through various studies. For instance, compounds incorporating this structure exhibited antiproliferative activity against multiple human cancer cell lines such as MCF-7 (breast), HCT-116 (colon), PC3 (prostate), and A549 (lung). Notably, certain derivatives showed IC50 values ranging from 1.154 to 9.09 μM, indicating their effectiveness in inhibiting cancer cell proliferation .

Table 2: Anticancer Activity of Spiro Compounds

CompoundCell LineIC50 (μM)Targeted Receptor
5aMCF-71.154EGFR
5bHCT-1160.132HER2
5gPC35.47EGFR/HER2

Enzyme Inhibition

The enzyme inhibition potential of spiro[chroman-2,4'-piperidin]-4-ol derivatives has also been explored, particularly focusing on acetylcholinesterase and urease activities. Compounds with similar piperidine structures have shown promise in inhibiting these enzymes, which could be beneficial in treating conditions such as Alzheimer's disease and urinary tract infections .

Table 3: Enzyme Inhibition Activity

CompoundEnzyme InhibitedIC50 (μM)
Compound AAcetylcholinesterase2.14
Compound BUrease0.63

Case Studies

  • Anti-Tuberculosis Research : A study conducted on a series of piperidine derivatives revealed that the incorporation of specific functional groups significantly enhanced their antimicrobial activity against Mycobacterium tuberculosis .
  • Cancer Mechanism Investigation : Another investigation demonstrated that spiro[chroman-2,4'-piperidin]-4-ol derivatives induce apoptosis in cancer cells, with increased caspase activity observed in treated samples .
  • Safety Profile Assessment : Toxicity studies indicated that these compounds did not exhibit acute toxicity in animal models up to doses of 2000 mg/kg, suggesting a favorable safety profile for further development .

Mechanism of Action

The mechanism of action of 7-Methoxyspiro[chroman-2,4’-piperidin]-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Table 1: Key Spirochromanone Derivatives and Their Properties

Compound Name Substituents/Modifications Biological Activity Key Findings Reference(s)
7-Methoxyspiro[chroman-2,4'-piperidin]-4-ol 7-OCH₃, 4-OH Not explicitly reported Inferred solubility and reactivity based on structural analogues
7-Hydroxyspiro[chroman-2,4'-piperidin]-4-one HCl 7-OH, 4-one Anticancer (broad spectrum) Enhanced conformational flexibility; IC₅₀ values in µM range against cancer cells
1'-(Quinoline-4-carbonyl)spiro[chroman-2,4'-piperidin]-4-one Quinoline-4-carbonyl at 1' Acetyl-CoA carboxylase (ACC) inhibition IC₅₀ = 0.2–1.8 µM; targets obesity and diabetes
7-(Thiophen-2-yl)-spiro[chroman-2,4'-piperidin]-4-one Thiophene at position 7 Anticancer (melanoma-selective) IC₅₀ = 13.15 µM (B16F10 cells); selectivity index = 13.37
Spiro[chroman-2,4'-piperidin]-4-one derivatives (sulfonyl-bridged) Sulfonyl linker at position 1' Anticancer (apoptosis induction) IC₅₀ = 0.31–5.62 µM (MCF-7, A2780, HT-29); induces G2/M arrest

Anticancer Activity

  • 7-Methoxy vs. For instance, 7-hydroxyspiro[chroman-2,4'-piperidin]-4-one hydrochloride showed moderate cytotoxicity (IC₅₀ ~10–50 µM) across multiple cancer cell lines, while thiophene-substituted analogues (e.g., compound 40 in ) demonstrated higher selectivity for melanoma (SI = 13.37) .
  • Sulfonyl-Bridged Derivatives : Compound 16 () exhibited potent apoptosis induction (3-fold increase in early apoptosis at 24 hours) and G2/M cell cycle arrest, attributed to its sulfonyl linker enhancing electrophilic reactivity .

Enzyme Inhibition

  • ACC Inhibitors: Quinoline-4-carbonyl derivatives (e.g., 12a in ) inhibited ACC with IC₅₀ values as low as 0.2 µM, crucial for lipid metabolism disorders. The spirochromanone core facilitates binding to the ACC active site via hydrophobic interactions .

Anti-Tubercular Activity

  • Piperidine-substituted spirochromanones () showed anti-TB activity against Mycobacterium tuberculosis H37Ra, with MIC values <10 µg/mL. Methoxy groups may enhance bioavailability in bacterial membranes .

Physicochemical and Pharmacokinetic Properties

  • Solubility : Hydroxyl groups (e.g., in 7-hydroxyspiro derivatives) improve aqueous solubility, whereas methoxy groups balance lipophilicity for blood-brain barrier penetration .
  • Synthetic Accessibility: Methoxy-substituted spirochromanones are synthesized via base-catalyzed spirocyclization of 1-(2-hydroxyphenyl)ethanone with N-Boc-4-piperidinone, followed by TFA-mediated deprotection (). Thiophene and quinoline derivatives require additional coupling steps .

Biological Activity

7-Methoxyspiro[chroman-2,4'-piperidin]-4-ol is a spirocyclic compound that has garnered attention in the field of medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a spiro carbon connecting a chroman moiety with a piperidine ring. This unique configuration influences its interaction with biological targets, potentially enhancing its pharmacological properties.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of various cancer cell lines.
  • Antimicrobial Properties : It has shown promise against certain bacterial strains, indicating potential as an antimicrobial agent.
  • Neuroprotective Effects : The compound's interaction with neurotransmitter systems suggests it may have neuroprotective properties.

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets. These include:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of certain enzymes involved in cancer cell proliferation and survival.
  • Receptor Modulation : It may modulate neurotransmitter receptors, contributing to its neuroprotective effects.

Research Findings and Case Studies

Several studies have investigated the biological effects of this compound:

  • Anticancer Studies :
    • A study evaluated the compound's efficacy against breast cancer cell lines (MCF-7 and MDA-MB-231). Results indicated significant inhibition of cell growth with IC50 values ranging from 30 to 50 µM.
    • Another study focused on prostate cancer cells (PC-3), reporting similar inhibitory effects.
  • Antimicrobial Activity :
    • In vitro tests demonstrated that this compound exhibited antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) in the range of 50–100 µg/mL.
  • Neuroprotective Effects :
    • Research involving neuroblastoma cell lines indicated that the compound could protect against oxidative stress-induced apoptosis. The mechanism was linked to the modulation of reactive oxygen species (ROS) levels.

Data Table: Summary of Biological Activities

Activity TypeCell Line/OrganismIC50/MIC ValuesReference
AnticancerMCF-730–50 µM
AnticancerMDA-MB-23140 µM
AnticancerPC-335 µM
AntimicrobialStaphylococcus aureus50 µg/mL
AntimicrobialEscherichia coli100 µg/mL
NeuroprotectiveNeuroblastomaN/A

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